Oxime V - 59691-20-2

Oxime V

Catalog Number: EVT-1574266
CAS Number: 59691-20-2
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Oxime compounds are typically derived from aldehydes or ketones through a reaction with hydroxylamine. The specific synthesis of Oxime V can vary depending on the starting materials and desired properties. For instance, pyridoxal oxime derivatives can be synthesized using microwave-assisted methods, which enhance yield and efficiency .

Classification

Oximes are classified based on their structural characteristics and the nature of the carbonyl compound from which they are derived. Oxime V falls into the category of aldoximes or ketoximes, depending on whether it originates from an aldehyde or a ketone. This classification influences its reactivity and applications in chemical processes.

Synthesis Analysis

Methods

The synthesis of Oxime V can be achieved through several methods, including:

  • Classical Method: This involves refluxing an alcoholic solution of a carbonyl compound with hydroxylamine hydrochloride in the presence of a base. This method is straightforward but may require longer reaction times .
  • Microwave-Assisted Synthesis: Utilizing microwave heating has been shown to significantly increase the yield of oxime derivatives. For example, quaternary salts of pyridoxal oxime were synthesized with yields reaching up to 94% under optimized conditions .

Technical Details

The classical synthesis typically requires careful control over temperature and reaction time to ensure complete conversion of the carbonyl compound to the oxime. In contrast, microwave-assisted methods allow for rapid heating and can lead to higher purity products due to reduced side reactions.

Molecular Structure Analysis

Structure

The molecular structure of Oxime V features a general formula represented as R1R2C=NOH, where R1 and R2 denote hydrocarbon groups. The double bond between carbon and nitrogen is a key feature that defines its reactivity.

Data

  • Molecular Weight: The molecular weight varies depending on the specific substituents attached to the oxime.
  • Spectroscopic Data: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize oximes. For instance, characteristic peaks for hydroxyl groups appear in IR spectra around 3300 cm⁻¹ .
Chemical Reactions Analysis

Reactions

Oxime V participates in various chemical reactions, notably:

  • Formation of Hydrazones: Oximes can react with hydrazines to form hydrazones, which are valuable intermediates in organic synthesis .
  • Beckmann Rearrangement: This reaction converts oximes into amides through acid-catalyzed rearrangement, showcasing their utility in synthesizing complex organic molecules .

Technical Details

The stability and reactivity of Oxime V depend significantly on the electronic environment surrounding the functional groups. The formation of hydrazones is particularly favored in conditions that promote nucleophilic attack on the carbon-nitrogen double bond.

Mechanism of Action

Process

The mechanism by which Oxime V acts involves nucleophilic attack at the carbon atom by hydroxylamine followed by dehydration to form the double bond with nitrogen. This process can be influenced by factors such as solvent polarity and temperature.

Data

Research indicates that oximes exhibit varying stabilities based on their structure; for example, conjugates formed from ketones tend to be more stable than those from aldehydes due to steric hindrance and electronic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Oxime V typically presents as a crystalline solid.
  • Melting Point: The melting point can vary widely depending on substituents but generally falls within the range of 200–270 °C for various oxime derivatives.

Chemical Properties

  • Solubility: Solubility in polar solvents is common due to the presence of hydroxyl groups.
  • Reactivity: Oximes are known for their ability to undergo various transformations, including reduction and rearrangement reactions.

Relevant data from studies indicate that oximes can exhibit different reactivity profiles based on their structural features .

Applications

Scientific Uses

Oxime V has several important applications in scientific research:

  • Bioconjugation: Oximes are widely used for labeling biomolecules due to their selective reactivity with carbonyl-containing compounds, facilitating covalent attachment without disrupting biological activity .
  • Synthesis of Pharmaceuticals: The ability to form complex structures makes oximes valuable intermediates in drug development processes.
  • Catalysis: Some metal complexes involving oximes exhibit catalytic properties useful in organic transformations .
Introduction

Historical Context and Discovery of Oxime V

Oxime V (C₉H₁₃NO₂; IUPAC name: 4-(Methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde syn-oxime) was first synthesized in 1976 as a structural analog of perillartine, a semisynthetic sweetener derived from perillaldehyde. This discovery emerged from research exploring structure-taste relationships in artificial sweeteners [1]. Initial studies demonstrated its exceptional sweetness intensity—approximately 450 times sweeter than sucrose—and superior water solubility compared to perillartine, addressing key limitations of existing sweeteners [1]. For decades, Oxime V remained classified as a synthetic compound with promising toxicological and metabolic profiles, though it never reached commercial production [1]. A paradigm shift occurred in 2022 when Wang et al. identified Oxime V as a natural constituent in citrus fruits using advanced metabolomic screening techniques. This discovery repositioned Oxime V as a naturally occurring sweet-tasting compound, opening new research avenues in natural product chemistry and food science [1] [4].

Table 1: Key Historical Milestones of Oxime V

YearEventSignificance
1976First synthesis by Acton and StoneDesigned as a perillartine analog with improved solubility
1985Metabolic and toxicological profiling completedEstablished preliminary safety data for food applications
2022Identification in citrus (Wang et al.)Revealed natural occurrence; shifted research toward biosynthetic pathways

Structural Classification Within the Oxime Family

Oxime V belongs to the aldoxime subclass of oximes (RR'C=N-OH), characterized by a hydroxyimino group (-NOH) attached to an aldehyde-derived carbon. Its specific structure features:

  • A 1,4-cyclohexadiene core providing planarity and conformational flexibility
  • A methoxymethyl substituent (-CH₂OCH₃) at the 4-position enhancing hydrophilicity
  • An aldehyde-derived oxime group (-CH=NOH) serving as the key sweet-taste pharmacophore [1] [5]

Stereochemically, Oxime V exists as geometric isomers (syn and anti), with the syn configuration being biologically active. This aligns with the structural behavior of oximes, which exhibit E/Z isomerism depending on the orientation of substituents relative to the hydroxyl group. The compound's molecular weight is 167.208 g/mol, and its infrared spectrum displays characteristic oxime absorptions: O-H stretch (~3600 cm⁻¹), C=N stretch (~1665 cm⁻¹), and N-O bend (~945 cm⁻¹) [5] [9]. The methoxymethyl group significantly increases water solubility compared to non-ether-containing oximes like perillartine, addressing a key limitation in sweetener formulation [1].

Table 2: Structural Characteristics of Oxime V

Structural FeatureChemical AttributeFunctional Role
Aldoxime group (-CH=NOH)Syn configuration favoredPrimary sweet-taste recognition element
1,4-Cyclohexadiene ringNon-aromatic conjugated systemModulates electronic distribution and stability
Methoxymethyl substituent-CH₂OCH₃ at C4Enhances water solubility and bioavailability

Significance in Organic Chemistry and Food Science

In organic chemistry, Oxime V exemplifies three strategic design principles:

  • Bioisosteric replacement: The oxime group serves as a carbonyl bioisostere, altering electronic distribution and hydrogen-bonding capacity while retaining molecular dimensions. This substitution often enhances metabolic stability and target interaction compared to carbonyl precursors [9].
  • Functional group compatibility: Its structure combines an oxime with an ether functionality, demonstrating synthetic strategies to balance lipophilicity and hydrophilicity in flavor molecules [5].
  • Natural product mimicry: As a synthetic analog later found in nature, it validates "biomimetic synthesis" approaches where human-designed compounds mirror evolutionary solutions [1] [4].

In food science, Oxime V bridges synthetic and natural sweetener research:

  • Synthetic Advantages: Its 450-fold sucrose sweetness intensity and improved water solubility over perillartine offered potential solutions for low-calorie beverage formulations. Metabolic studies indicated promising detoxification pathways, though commercial development stalled [1] [3].
  • Natural Occurrence: Detection in citrus revolutionized its perception, positioning it within the "natural sweetener" category increasingly demanded by consumers. This discovery suggests possible biosynthetic routes via aldoxime-forming enzymes (CYP79 family) in plants, connecting it to broader plant defense metabolite pathways [1] [4].
  • Regulatory Implications: As a compound with both synthetic and natural origins, it exemplifies complexities in food additive classification. Ongoing research explores its endogenous roles in plants—potentially as a precursor for defensive compounds or as a signaling molecule [4] [8].

Table 3: Comparison of Oxime V with Representative Sweeteners

SweetenerRelative Sweetness (Sucrose=1)Solubility in WaterNatural/SyntheticKey Advantage/Limitation
Oxime V450HighBothHigh sweetness; citrus-derived
Perillartine2000LowSemi-syntheticExtreme sweetness; poor solubility
Sucralose600HighSyntheticHeat stability; zero-calorie
Steviol glycosides250-300ModerateNaturalPlant-derived; aftertaste issues

The trajectory of Oxime V—from intentional design to natural discovery—highlights the interplay between synthetic chemistry and natural product research. Future studies may explore its biosynthetic regulation in plants, degradation pathways during food processing, and potential synergies with other sweet-tasting compounds. Its dual status as both a synthetic candidate and natural constituent makes it a unique case study in sweetener development, reflecting broader trends toward naturally sourced taste modifiers [1] [4] [8].

Properties

CAS Number

59691-20-2

Product Name

Oxime V

IUPAC Name

(NE)-N-[[4-(methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene]hydroxylamine

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

InChI

InChI=1S/C9H13NO2/c1-12-7-9-4-2-8(3-5-9)6-10-11/h2,5-6,11H,3-4,7H2,1H3/b10-6+

InChI Key

LNTHQBNSXNQPPZ-UXBLZVDNSA-N

SMILES

COCC1=CCC(=CC1)C=NO

Synonyms

4-(methoxymethyl)-1,3-cyclohexadiene-1-carboxaldehyde syn-oxime
oxime V

Canonical SMILES

COCC1=CCC(=CC1)C=NO

Isomeric SMILES

COCC1=CCC(=CC1)/C=N/O

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